molecular formula C19H14BrN3O2S2 B2919794 5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895003-91-5

5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2919794
CAS No.: 895003-91-5
M. Wt: 460.36
InChI Key: KFPVZIICDVTHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated thiophene carboxamide derivative featuring a 4-methoxy-1,3-benzothiazole core and a pyridin-3-ylmethyl substituent. Its structure combines a thiophene ring with a bromine atom at position 5, linked via a carboxamide group to a benzothiazole moiety substituted with a methoxy group at position 4. This molecular architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic binding motifs .

Properties

IUPAC Name

5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S2/c1-25-13-5-2-6-14-17(13)22-19(27-14)23(11-12-4-3-9-21-10-12)18(24)15-7-8-16(20)26-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPVZIICDVTHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling under specific conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Preparation of Thiophene Intermediate:

    Coupling Reaction: The final step involves coupling the benzothiazole and thiophene intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features
Compound Name Core Heterocycle Substituents Key Functional Groups Molecular Weight
Target Compound 1,3-Benzothiazole 4-Methoxy, N-[(pyridin-3-yl)methyl], 5-bromothiophene-2-carboxamide Bromine, Methoxy, Pyridine ~434 g/mol†
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () Thiophene 4-Methylpyridin-2-yl, 5-bromo Bromine, Methylpyridine ~283 g/mol
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl, 5-nitrothiophene Nitro, Trifluoromethyl, Methoxy ~442 g/mol
5-Chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide () 1,3-Benzothiazole 4-Methoxy-7-methyl, N-(pyridin-2-ylmethyl), 5-chlorothiophene Chlorine, Methoxy, Pyridine ~430 g/mol

†Estimated based on analogous structures.

Key Observations :

  • Heterocyclic Cores: The target compound and share a benzothiazole core, while others utilize thiophene () or thiazole (). Benzothiazoles are known for enhanced aromatic stacking and metabolic stability compared to thiophenes .
  • Substituent Effects : Bromine (target compound) vs. chlorine () alters steric and electronic profiles. Bromine’s larger size may increase hydrophobic interactions, while nitro groups () enhance electrophilicity and antibacterial activity .

Key Observations :

  • Reagent Efficiency : TiCl₄ () achieves higher yields (80%) compared to DCC/DMAP (), but requires careful handling.
  • Purity Challenges : reports variable purity (42–99%), highlighting the impact of substituents (e.g., nitro groups) on reaction optimization.

Biological Activity

The compound 5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a thiophene ring, and a pyridine group. These structural elements are crucial for its biological activity, enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) of related benzothiazole derivatives was reported to be as low as 50 μg/mL against Gram-positive and Gram-negative bacteria . The presence of the methoxy group in our compound may enhance its lipophilicity, potentially increasing its membrane permeability and antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. A review highlighted that certain benzothiazole-based compounds demonstrated promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of This compound is yet to be fully elucidated; however, structural similarities suggest it may also possess anticancer properties.

Anti-inflammatory Effects

Benzothiazole derivatives have been noted for their anti-inflammatory effects in several studies. For example, compounds within this class were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases . The specific anti-inflammatory activity of the compound remains to be investigated but could be inferred from its structural characteristics.

Case Studies and Research Findings

StudyFindings
Demonstrated high antibacterial activity with MIC values around 50 μg/mL for similar benzothiazole derivatives.
Reported anticancer activity in various cell lines for benzothiazole-based compounds.
Highlighted anti-inflammatory properties in related compounds through cytokine inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.